Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate
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Overview
Description
Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a methyl ester group, a dihydroxyacetyl group, and a hydroxybenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate typically involves the esterification of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxybenzoates.
Scientific Research Applications
Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism by which Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the dihydroxyacetyl group, making it less versatile in chemical reactions.
Methyl 5-hydroxy-2-hydroxybenzoate: Similar structure but lacks the dihydroxyacetyl group.
Methyl 5-(2,2-dihydroxyacetyl)-4-hydroxybenzoate: Similar structure but with an additional hydroxyl group at the 4-position.
Uniqueness
Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate is unique due to the presence of both the dihydroxyacetyl and hydroxybenzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,9,11,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCQNZIRVRJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C(O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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